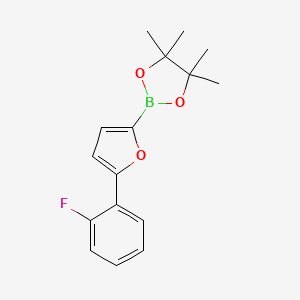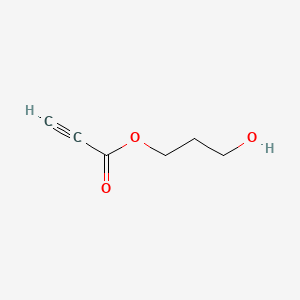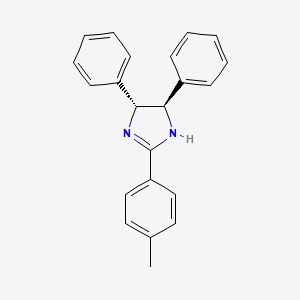
(4r,5r)-2-(4-Methylphenyl)-4,5-diphenyl-imidazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5R)-4,5-Dihydro-2-(4-methylphenyl)-4,5-diphenyl-1H-imidazole is a chiral imidazole derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4,5-Dihydro-2-(4-methylphenyl)-4,5-diphenyl-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde, 4-methylbenzaldehyde, and ammonia.
Condensation Reaction: The initial step involves the condensation of benzaldehyde and 4-methylbenzaldehyde with ammonia to form the corresponding imine intermediates.
Cyclization: The imine intermediates undergo cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the imidazole ring.
Hydrogenation: The final step involves the hydrogenation of the imidazole ring to yield the desired (4R,5R)-4,5-Dihydro-2-(4-methylphenyl)-4,5-diphenyl-1H-imidazole.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,5R)-4,5-Dihydro-2-(4-methylphenyl)-4,5-diphenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can further modify the imidazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the phenyl rings or the imidazole ring itself.
Applications De Recherche Scientifique
(4R,5R)-4,5-Dihydro-2-(4-methylphenyl)-4,5-diphenyl-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Catalysis: The compound is explored for its catalytic properties in various organic reactions.
Material Science: Research is conducted on its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (4R,5R)-4,5-Dihydro-2-(4-methylphenyl)-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4R,5R)-4,5-Dihydro-2-phenyl-4,5-diphenyl-1H-imidazole
- (4R,5R)-4,5-Dihydro-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole
- (4R,5R)-4,5-Dihydro-2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole
Uniqueness
(4R,5R)-4,5-Dihydro-2-(4-methylphenyl)-4,5-diphenyl-1H-imidazole is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall activity in various applications.
Propriétés
Formule moléculaire |
C22H20N2 |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
(4R,5R)-2-(4-methylphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C22H20N2/c1-16-12-14-19(15-13-16)22-23-20(17-8-4-2-5-9-17)21(24-22)18-10-6-3-7-11-18/h2-15,20-21H,1H3,(H,23,24)/t20-,21-/m1/s1 |
Clé InChI |
MDFIEKJYKFRKLJ-NHCUHLMSSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2=N[C@@H]([C@H](N2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC(C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


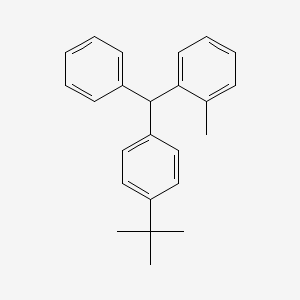
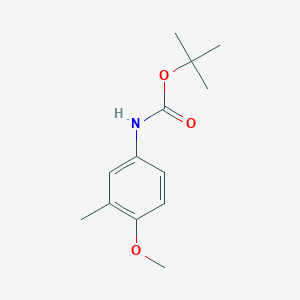
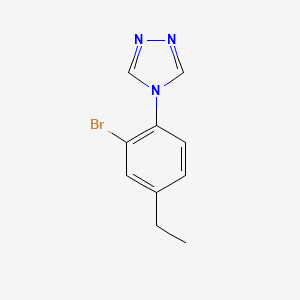

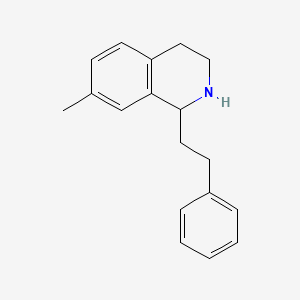
![Tert-butyl 3-[(2-aminopyridin-4-yl)oxy]azetidine-1-carboxylate](/img/structure/B14116747.png)
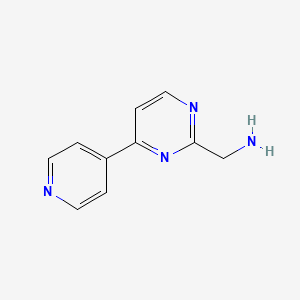
![3-[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one](/img/structure/B14116756.png)
![2-(3,4,5-Trimethoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B14116757.png)
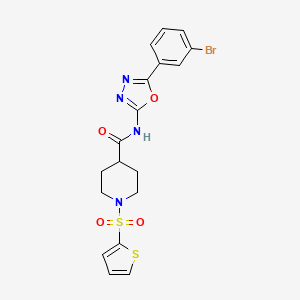
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B14116763.png)
![(12-Hydroxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl) benzoate](/img/structure/B14116765.png)
